Receptor Tyrosine Kinase Inhibition Profile: Roridin E vs. Class-Level Mechanism
Roridin E demonstrates a defined multi-kinase inhibition profile that distinguishes it from other macrocyclic trichothecenes which primarily act through ribosomal inhibition. Roridin E inhibits FGFR3, IGF-1R, PDGFRβ, and TrkB with IC₅₀ values of 0.4 μM, 0.4 μM, 1.4 μM, and 1 μM, respectively . In contrast, related trichothecenes such as Verrucarin A and Roridin A are not consistently reported to inhibit this specific RTK panel at comparable concentrations; their primary mechanism is attributed to protein synthesis inhibition via ribosomal binding .
| Evidence Dimension | Receptor Tyrosine Kinase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | FGFR3: 0.4 μM; IGF-1R: 0.4 μM; PDGFRβ: 1.4 μM; TrkB: 1 μM |
| Comparator Or Baseline | Other macrocyclic trichothecenes (e.g., Verrucarin A, Roridin A): Primary mechanism is protein synthesis inhibition; no consistent RTK inhibition data reported |
| Quantified Difference | Roridin E uniquely demonstrates sub-micromolar to low micromolar inhibition of four RTKs; class-level inference indicates this profile is not a conserved feature of the macrocyclic trichothecene class |
| Conditions | Biochemical kinase inhibition assays |
Why This Matters
This specific RTK inhibition profile provides a defined biochemical target panel for mechanism-of-action studies, distinguishing Roridin E from other trichothecenes that lack this well-characterized kinase activity.
